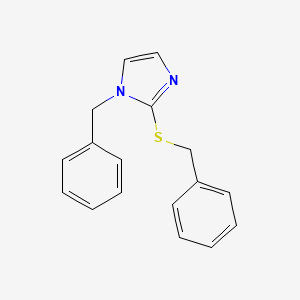
1-(3-methoxyphenyl)-4-(3-thienylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-(3-thienylmethyl)piperazine, commonly known as MeOPP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
MeOPP acts as a serotonin-noradrenaline-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in an overall increase in neurotransmission, leading to its potential therapeutic effects. MeOPP also acts as a partial agonist at 5-HT1A and 5-HT2A receptors, leading to its potential anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MeOPP has been shown to have various biochemical and physiological effects, including increasing the levels of serotonin, dopamine, and noradrenaline in the brain, leading to its potential therapeutic effects. MeOPP has also been shown to modulate the reward pathway in the brain, leading to its potential use as a drug abuse treatment. Additionally, MeOPP has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MeOPP has various advantages and limitations for lab experiments. One advantage is its unique chemical structure, which allows it to interact with various neurotransmitter systems, leading to its potential therapeutic effects. MeOPP also has a high purity and yield when synthesized using the Mannich reaction, making it suitable for large-scale production. However, one limitation is the lack of studies on its long-term effects, making it difficult to assess its safety for long-term use.
Direcciones Futuras
MeOPP has several potential future directions, including further studies on its potential therapeutic applications, including as an antidepressant, antipsychotic, and anxiolytic agent. Additionally, further studies on its potential use as a drug abuse treatment are needed. Further studies on its long-term effects are also needed to assess its safety for long-term use. Overall, MeOPP has significant potential as a therapeutic agent, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Métodos De Síntesis
MeOPP can be synthesized using various methods, including the Mannich reaction, reductive amination, and Suzuki-Miyaura coupling. The most common method involves the Mannich reaction between 3-methoxybenzaldehyde, thiomorpholine, and formaldehyde, followed by reduction with sodium borohydride. This method yields MeOPP in high purity and yield, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
MeOPP has been extensively studied for its potential therapeutic applications, including as an antidepressant, antipsychotic, and anxiolytic agent. Its unique chemical structure allows it to interact with various neurotransmitter systems, including serotonin, dopamine, and noradrenaline, leading to its potential therapeutic effects. MeOPP has also been studied for its potential use as a drug abuse treatment, due to its ability to modulate the reward pathway in the brain.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-19-16-4-2-3-15(11-16)18-8-6-17(7-9-18)12-14-5-10-20-13-14/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBONHTOGHWGNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-(3-thienylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)

![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)




![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)
